molecular formula C6H3F2N3 B1432668 4-(Difluoromethyl)pyrimidine-5-carbonitrile CAS No. 1427195-45-6

4-(Difluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B1432668
CAS No.: 1427195-45-6
M. Wt: 155.1 g/mol
InChI Key: WXBWLEHJIKUVOP-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyrimidine-5-carbonitrile is a versatile fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore, with the cyano (CN) and difluoromethyl (CF2H) groups serving as key structural features that enhance binding potential and optimize physicochemical properties . This compound is primarily valued as a critical synthetic intermediate for developing novel therapeutic agents. Research into closely related analogues has demonstrated potent biological activities, including cyclooxygenase-2 (COX-2) inhibition and subsequent anticancer efficacy against various cell lines such as MCF-7 (breast cancer) and A549 (non-small cell lung cancer) . The difluoromethyl group, in particular, is a privileged motif in modern agrochemical and pharmaceutical compounds, known to improve metabolic stability, membrane permeability, and bioavailability . Additionally, pyrimidine-5-carbonitrile derivatives show promising activity against bacterial targets like Staphylococcus aureus dihydrofolate reductase (DHFR) and Escherichia coli ampC β-lactamase, indicating their potential in antibacterial research . The molecular structure of such compounds facilitates various non-covalent interactions, including hydrogen bonding and chalcogen bonding, which are crucial for effective binding to enzyme active sites . Handling Precautions: Follow standard laboratory safety protocols. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(difluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBWLEHJIKUVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251138
Record name 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427195-45-6
Record name 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Details

  • Reagents : Fluorinated aldehyde, malononitrile, amidine hydrochloride, sodium acetate.
  • Solvent : Water with a small amount of ethanol.
  • Conditions : Reflux in water or microwave irradiation.
  • Reaction Time : Varies from 30 minutes to several hours depending on conditions.
  • Isolation : The product precipitates upon cooling and is purified by filtration and recrystallization.

Advantages

  • Environmentally benign solvents (water/ethanol).
  • Avoids hazardous reagents.
  • Microwave assistance reduces reaction time and improves yield.
  • High atom economy due to multicomponent nature.

Representative Data

Parameter Method I (Reflux) Method II (Microwave)
Reaction Temperature Reflux (~100 °C) Microwave power 150-600 W
Reaction Time Several hours 10-30 minutes
Yield (%) 70-85% Up to 90%
Purification Filtration, recrystallization Same

This method was successfully applied to synthesize various fluorinated 4-amino-pyrimidine-5-carbonitrile derivatives, demonstrating robustness and versatility.

Stepwise Synthesis from Difluoroacetic Anhydride

A more elaborate, scalable, and practical synthesis of this compound analogs involves a five-step, two-pot procedure starting from commercially available 2,2-difluoroacetic anhydride. This approach was developed to overcome limitations of earlier methods such as low yield, hazardous reagents, and small-scale applicability.

Key Steps

  • Formation of gem-Difluorinated Intermediate : Reaction of 2,2-difluoroacetic anhydride with ethyl vinyl ether to form an (E)-4-ethoxy-1,1-difluorobut-3-en-2-one intermediate.
  • Three-Component Reaction : The intermediate reacts with methoxylamine hydrochloride and hydrobromic acid in acetic acid to form a nitrile-containing intermediate.
  • Reduction : Zinc-mediated reduction under nitrogen atmosphere converts the intermediate to 4-(difluoromethyl)pyridin-2-amine.
  • Isolation and Purification : Extraction, drying, and recrystallization yield the target compound.

Scale and Yield

  • The procedure has been validated on a 1.36 kg scale.
  • Overall yield of 46% for the five-step process.
  • The process avoids sealed vessels and hazardous fluorinating agents, improving safety and scalability.

Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Difluoroacetic anhydride + ethyl vinyl ether Room temperature, isolated intermediate 78% Key intermediate formation
Reaction with methoxylamine hydrochloride + HBr 50-90 °C, acetic acid solvent - Formation of nitrile intermediate
Zinc reduction Room temperature, nitrogen atmosphere - Reduction to amine
Work-up and purification Extraction, drying, recrystallization 60% (final) Large scale validated

This method is particularly suited for large-scale industrial production of kinase inhibitors and related pharmaceuticals.

Comparative Analysis of Preparation Methods

Feature Multicomponent Reaction (MCR) Stepwise Difluoroacetic Anhydride Route
Starting Materials Fluorinated aldehydes, malononitrile, amidines 2,2-Difluoroacetic anhydride, ethyl vinyl ether
Reaction Medium Water/ethanol (green solvents) Acetic acid, organic solvents
Reaction Time Short (minutes to hours) Longer (multi-step, several hours)
Scale Small to medium Large scale (validated >1 kg)
Yield Up to 90% Overall 46% (five-step process)
Safety and Environmental Impact High (green solvents, no hazardous reagents) Moderate (uses zinc, HBr, organic solvents)
Complexity One-pot, multicomponent Multi-step, two-pot
Application Research and small-scale synthesis Industrial scale pharmaceutical synthesis

Research Findings and Notes

  • The multicomponent reaction strategy offers a rapid and environmentally friendly route to fluorinated pyrimidine carbonitriles but may be limited in scalability.
  • The stepwise method starting from difluoroacetic anhydride is more complex but provides a practical and scalable approach suitable for kilogram-scale synthesis.
  • Avoidance of hazardous fluorinating agents and sealed vessel reactions enhances safety and cost-effectiveness.
  • Microwave-assisted synthesis in the MCR method significantly reduces reaction time and increases yield compared to conventional reflux.
  • Purification typically involves crystallization or extraction techniques compatible with industrial processes.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups in the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biological Activities and Drug Discovery

The structural framework of 4-(difluoromethyl)pyrimidine-5-carbonitrile allows for modifications that can enhance its biological activity. Pyrimidine derivatives are known for their wide range of pharmacological effects, including:

  • Anticancer Activity : Various studies have demonstrated that pyrimidine-5-carbonitrile derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown significant activity against multiple cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • COX-2 Inhibition : Recent research highlighted new pyrimidine-5-carbonitrile derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Certain derivatives displayed IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents . Specifically, compounds were found to inhibit COX-2 activity more effectively than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Nimesulide .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that are both efficient and environmentally friendly. The synthesis typically involves the reaction of malononitrile with appropriate aldehydes or other nucleophiles under mild conditions .

Table 1: Synthesis Methods for Pyrimidine Derivatives

MethodDescriptionYield (%)
One-pot three-componentInvolves malononitrile, aldehyde, and a catalyst under solvent-free conditions72–81
Reflux with ammonium chlorideSimple method using urea and aldehyde in reflux conditionsVaries

The structure-activity relationship studies indicate that modifications at various positions on the pyrimidine ring can significantly influence the biological activity of the resulting compounds. For example, the introduction of electron-withdrawing groups at specific positions has been shown to enhance COX-2 inhibitory effects .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in various biological assays:

  • Anticancer Studies : A study found that specific derivatives exhibited IC50 values against cancer cell lines that were significantly lower than those of standard treatments, indicating their potential for development as novel anticancer agents .
  • Anti-inflammatory Activity : Research demonstrated that certain pyrimidine derivatives could reduce inflammation in vivo, as evidenced by tests involving carrageenan-induced paw edema models in rats. These findings support their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 4-(difluoromethyl)pyrimidine-5-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the binding affinity and selectivity of the compound towards specific biological targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs differ primarily in substituents at the 4-position and additional functional groups. Below is a comparative analysis:

Compound Name Substituents (Position 4) Key Functional Groups Molecular Formula Melting Point (°C) References
4-(Difluoromethyl)pyrimidine-5-carbonitrile -CF$_2$H -CN (position 5) C$6$H$4$F$2$N$3$ Not reported Inferred
4-(Trifluoromethyl)pyrimidine-5-carbonitrile -CF$_3$ -CN (position 5) C$6$H$3$F$3$N$3$ Not reported
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile -Cl, -SCH$_3$ -CN (position 5) C$6$H$4$ClN$_3$S Not reported
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile -4-MeO-C$6$H$4$ -CN (position 5), -SMe, -C=O C${13}$H${11}$N$3$O$2$S 300
2-((3-Hydroxyphenyl)amino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile -NH-C$6$H$4$-OH -CN (position 5), thiazole ring C${15}$H${12}$N$_5$OS 242–243

Key Observations :

  • Electronic Effects : The -CF$2$H group is less electron-withdrawing than -CF$3$ but more than -Cl or -SCH$_3$, influencing ring reactivity and intermolecular interactions .
  • Thermal Stability : Compounds with aryl substituents (e.g., 4-methoxyphenyl) exhibit higher melting points (~300°C) due to increased π-π stacking and hydrogen bonding .

Key Insights :

  • Fluorinated analogs (e.g., -CF$3$, -CF$2$H) may enhance target binding via hydrophobic interactions and metabolic stability .
Physicochemical Properties
  • Solubility : Fluorinated groups (-CF$2$H, -CF$3$) reduce aqueous solubility but improve lipid membrane permeability .
  • Stability : Difluoromethyl groups are less prone to hydrolysis than -Cl or -SCH$_3$, enhancing shelf-life .

Biological Activity

4-(Difluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a cyano group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C6H4F2N3
  • Molecular Weight : 173.12 g/mol
  • CAS Number : 1427195-45-6

The structure of this compound can be represented as follows:

Structure C6H4F2N3\text{Structure }\text{C}_6\text{H}_4\text{F}_2\text{N}_3

The biological activity of this compound primarily involves its role as an inhibitor of the epidermal growth factor receptor (EGFR) . The difluoromethyl group enhances the compound's binding affinity to the receptor, thereby modulating downstream signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimycobacterial agent . It was shown to exhibit significant activity against Mycobacterium tuberculosis, with molecular docking studies indicating strong interaction with key enzymes involved in mycobacterial metabolism .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Compounds derived from pyrimidine-5-carbonitriles demonstrated potent COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs such as Celecoxib .

CompoundIC50 (µM)COX Inhibition (%)
This compound0.17>50%
Celecoxib0.15>50%
Nimesulide1.68<50%

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency. The mechanism involves induction of apoptosis and cell cycle arrest in the G2/M phase .

Case Studies

  • Antimycobacterial Activity Study :
    • In a study evaluating novel pyrimidine derivatives against M. tuberculosis, this compound was synthesized and tested. The results indicated that it effectively inhibited bacterial growth, supporting its potential as a lead compound for anti-TB drug development .
  • COX-2 Inhibition Study :
    • A series of pyrimidine derivatives were synthesized and screened for COX-2 inhibitory activity. The findings revealed that derivatives including this compound exhibited IC50 values in the submicromolar range, demonstrating superior activity compared to traditional COX inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(difluoromethyl)pyrimidine-5-carbonitrile derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, substituents at the 4-position (e.g., aryl or heteroaryl groups) are introduced via Suzuki coupling or thiolation reactions. Optimization strategies include:

  • Using Pd catalysts for cross-coupling reactions (yields >80%) .

  • Adjusting solvent polarity (e.g., DMF for thiolation reactions) to enhance solubility of intermediates .

  • Monitoring reaction progress via TLC or HPLC to minimize side products.

    Example Reaction ConditionsYield (%)Melting Point (°C)Reference
    Thiolation with 1-methyltetrazole89.9189–192
    Suzuki coupling with 3,4,5-trimethoxyphenyl80.2180–181

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming substituent positions and electronic environments. For example, the difluoromethyl group shows distinct splitting patterns in 1H NMR (δ ~6.0 ppm) .
  • HR-MS (ESI) : Validates molecular weight with <2 ppm error .
  • IR Spectroscopy : Detects nitrile stretches (~2212 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the difluoromethyl group influence the physicochemical properties of pyrimidine-5-carbonitrile derivatives?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by:

  • Reducing basicity of adjacent amines via electron-withdrawing effects .
  • Increasing lipophilicity (logP ~2.1–2.5) compared to non-fluorinated analogues .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point data for structurally similar 4-substituted pyrimidine-5-carbonitriles?

  • Methodological Answer : Discrepancies (e.g., 151–152°C vs. 189–192°C for compounds with similar substituents) may arise from:

  • Polymorphism : Perform X-ray crystallography to identify crystal packing differences.
  • Purity : Use recrystallization (e.g., ethanol-DMF mixtures) and confirm purity via HPLC (>95%) .
  • Thermal Analysis : Employ differential scanning calorimetry (DSC) to detect phase transitions.

Q. What strategies are recommended for improving low yields in the synthesis of this compound analogues?

  • Methodological Answer : Low yields (e.g., 32.8% in imidazole-thiol derivatives ) can be addressed by:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h for temperature-sensitive intermediates .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to stabilize reactive amines during multistep syntheses .

Q. How do electronic effects of substituents at the 4-position affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position increase electrophilicity of the pyrimidine ring, accelerating SNAr reactions. For example:

  • Hammett Analysis : σₚ values correlate with reaction rates (ρ = +1.2 for nitro substituents) .
  • Computational Modeling : DFT calculations predict activation barriers for substituent-specific reactivity .

Q. What computational methods are suitable for predicting the biological activity of novel this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains) .
  • QSAR Models : Correlate logP, polar surface area, and fluorine count with IC₅₀ values .
  • MD Simulations : Assess conformational stability of the difluoromethyl group in aqueous environments .

Data Contradiction Analysis

  • Example : Compound 15 (4-(3-methoxyphenyl)-substituted) and 17 (4-(3,4-dichlorophenyl)-substituted) show similar yields (~89%) but divergent melting points (189–192°C vs. 151–152°C) .
    • Resolution : The dichlorophenyl group introduces stronger intermolecular halogen bonding, lowering melting points despite similar molecular weights.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)pyrimidine-5-carbonitrile
Reactant of Route 2
4-(Difluoromethyl)pyrimidine-5-carbonitrile

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